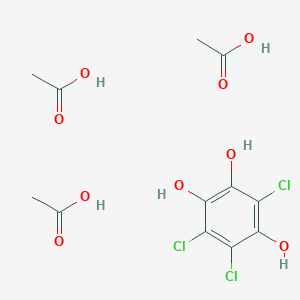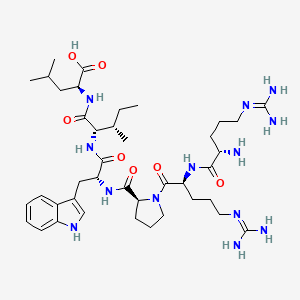![molecular formula C31H26N2O B14267714 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one CAS No. 138813-53-3](/img/structure/B14267714.png)
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinone core substituted with methylanilino and triphenyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methylaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyridinone core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one: Unique due to its specific substitution pattern and chemical properties.
Other Pyridinone Derivatives: Compounds with similar core structures but different substituents, such as 4-[(4-Chloroanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one.
特性
CAS番号 |
138813-53-3 |
|---|---|
分子式 |
C31H26N2O |
分子量 |
442.5 g/mol |
IUPAC名 |
4-[(4-methylanilino)methyl]-1,3,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C31H26N2O/c1-23-17-19-27(20-18-23)32-22-26-21-29(24-11-5-2-6-12-24)33(28-15-9-4-10-16-28)31(34)30(26)25-13-7-3-8-14-25/h2-21,32H,22H2,1H3 |
InChIキー |
OQNKTRIWBWDXIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCC2=C(C(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

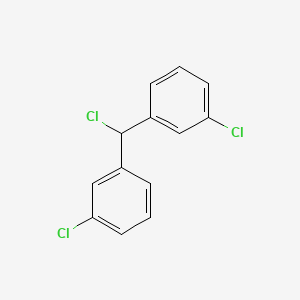

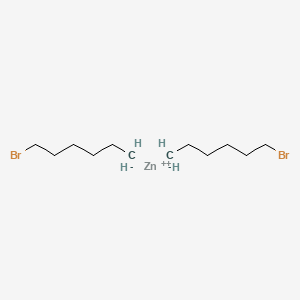
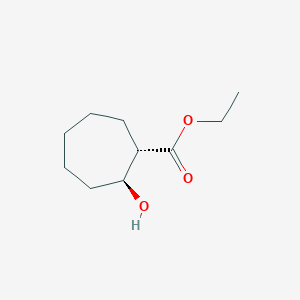
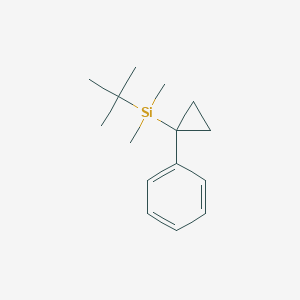

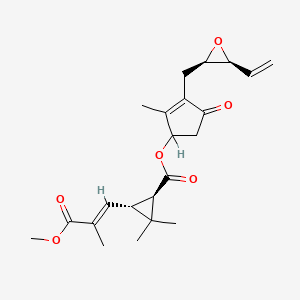

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
